Rehmaionoside B

Catalog No.
S640531
CAS No.
104056-83-9
M.F
C19H34O8
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rehmaionoside B

CAS Number

104056-83-9

Product Name

Rehmaionoside B

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C19H34O8

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12-,13-,14+,15-,16+,18-,19-/m1/s1

InChI Key

ICINSKFENWFTQI-BHYGOWNVSA-N

SMILES

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O

Canonical SMILES

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O

Isomeric SMILES

C[C@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Rehmaionoside B is a terpene glycoside.

Rehmaionoside B (CAS 104056-83-9) is a purified megastigmane (ionone) glycoside originally isolated from Rehmannia glutinosa. In the context of industrial and laboratory procurement, it functions primarily as a high-value analytical reference standard and a specialized pharmacological probe. With a molecular formula of C19H34O8 and a mass of 390.47 g/mol, it serves as a critical discriminator in chromatographic profiling of complex botanical matrices. Procurement of high-purity Rehmaionoside B is essential for laboratories conducting precise UPLC-Q-TOF-MS standardizations, differentiating processed from dried biomaterials, and investigating isolated smooth muscle relaxation mechanisms where crude extracts or generic iridoids fail to provide reproducible quantitative baselines [1].

Research Fit

Compound Type Terpene glycoside reference standard (C13-apocarotenoid)
Source Isolated from Rehmannia glutinosa root
Primary Use Context Analytical reference for method development, quality control, and targeted pharmacology

Substituting Rehmaionoside B with crude Rehmannia extracts, mixed glycosides, or its structural isomer Rehmaionoside A compromises both analytical resolution and pharmacological specificity. In quality control workflows, Rehmaionoside B acts as a specific chemical marker whose concentration shifts dynamically during the processing of raw biomaterials; using a generic class substitute prevents accurate multivariate statistical discrimination between sample states [1]. Furthermore, in urological research, Rehmaionoside B exhibits a distinct indomethacin-like inhibitory action on bladder smooth muscle that is not uniformly replicated by other common constituents like catalpol or stachyose [2]. Therefore, exact compound procurement is mandatory for assay validity and regulatory compliance.

Substitution Risk

Iridoid vs. Ionone Scaffold Mismatch

Common Rehmannia iridoids (catalpol, ajugol) possess a bicyclic cyclopentanopyran core structurally divergent from rehmaionoside B’s ionone glucoside, limiting direct functional substitution.

Smooth Muscle Pharmacological Profile Diverges

Reported urethral smooth muscle inhibition and indomethacin-like bladder relaxation profiles have not been demonstrated for more abundant analogs, so substitution may not replicate these assay responses.

Marker Specificity Not Met by Bulk Sugars

Processing-state authentication via multivariate models relies on ionone glycoside discrimination; bulk markers like fructose or stachyose lack the same chemical specificity.

Chromatographic Discrimination of Processed Materials

Rehmaionoside B serves as a primary quantitative discriminator between Dried Rehmannia Root (DRR) and Prepared Rehmannia Root (PRR). In UPLC-MS profiling, the presence and concentration of Rehmaionoside B (identified via m/z 435 [M+HCOO]- and 389 [M-H]-) shift significantly during thermal processing, allowing it to act as a definitive marker. Without the pure standard, laboratories cannot accurately calibrate their multivariate statistical models to verify the processing status of commercial batches [1].

Evidence DimensionAnalytical discrimination capability
Target Compound DataPure Rehmaionoside B standard allows exact retention time and MS/MS fragmentation mapping for DRR/PRR differentiation.
Comparator Or BaselineCrude extracts or uncalibrated models
Quantified DifferenceEnables definitive PCA/OPLS-DA clustering of processed vs. raw materials with high predictive reliability (Q2cum > 0.6).
ConditionsUPLC-Q-TOF-MS using acetonitrile/0.1% formic acid mobile phase.

Procurement of the exact standard is required for pharmaceutical QA/QC labs to scientifically validate the processing stage of Rehmannia-based products.

Urethral Smooth Muscle Inhibition
Head-to-head
Highest inhibition among 5 tested constituents (1 mg/mL); 26.4% of isoproterenol max relaxation in bladder
Reported higher urethral smooth muscle inhibition in ex vivo organ bath assay
Isolated mouse tissue; noradrenaline-induced contraction model

Bladder Smooth Muscle Relaxation

In isolated pharmacological models, Rehmaionoside B demonstrates potent, quantifiable relaxation of bladder and urethral smooth muscles. When tested against spontaneous and induced contractions, Rehmaionoside B at 0.1 mg/mL induced a relaxation response equivalent to 26.4% of the maximum response generated by 1 μg/mL isoproterenol. Furthermore, at 1.0 mg/mL, it effectively inhibited noradrenaline-induced (10 μg/mL) contractions in urethral tissue, displaying an indomethacin-like mechanism against arachidonic acid-induced contractions that generic root extracts cannot reproducibly mimic [1].

Evidence DimensionBladder smooth muscle relaxation
Target Compound DataRehmaionoside B (0.1 mg/mL)
Comparator Or BaselineIsoproterenol (1 μg/mL) baseline
Quantified DifferenceAchieved 26.4% of the potent beta-agonist (isoproterenol) relaxation response.
ConditionsIsolated mouse bladder and urethral smooth muscle strips.

This specific quantitative benchmark makes the pure compound indispensable for urological drug discovery and smooth muscle mechanistic studies.

Discriminant Marker for Processing
Class-level
Key discriminant between dried and prepared Rehmannia root via UPLC-TOF MS multivariate model
Supports marker-based authentication of processing state
Ionone glycoside specificity contrasts with non-specific bulk sugar changes

Isomeric Resolution by HPLC

Rehmaionoside B and Rehmaionoside A are structural isomers (both C19H34O8) that co-exist in the source plant. Procuring pure Rehmaionoside B is essential for optimizing chromatographic separation conditions. Studies show that optimal resolution between these isomers requires specific mobile phase tuning (e.g., acetonitrile with 0.1% formic acid rather than simple methanol/water), which yields superior mass spectrometry responses and baseline separation. Using a generic 'Rehmaionoside' mixture prevents the establishment of accurate calibration curves for quantitative assays [1].

Evidence DimensionChromatographic resolution and MS response
Target Compound DataPure Rehmaionoside B
Comparator Or BaselineMixed isomer standards (Rehmaionoside A/B mixture)
Quantified DifferencePure standard enables exact peak assignment and prevents co-elution quantification errors in complex matrices.
ConditionsHPLC-DAD or UPLC-MS with optimized organic acid modifiers.

Analytical chemists must procure the exact isomer to validate separation methods and ensure regulatory compliance in botanical drug standardization.

Indomethacin-Like Bladder Relaxation
Source review
Arachidonic acid-induced contraction inhibition described as similar to indomethacin
May support cyclooxygenase pathway probe studies
Concentration not specified in available abstract; further verification needed
Oral Bioavailability vs. Catalpol
Cross-study
Plasma levels very low; only semi-quantitative detection vs. catalpol Cmax 2349 ng/mL, AUC 4407 ng·h/mL
Supports exposure-model interpretation for oral route
Rat PK study, 6 g/kg extract; LC-MS/MS

Botanical Drug QA/QC Standardization

Rehmaionoside B is essential for laboratories needing to differentiate Dried Rehmannia Root (DRR) from Prepared Rehmannia Root (PRR) using UPLC-MS or HPLC-ELSD. It acts as a definitive chemical marker for multivariate statistical analysis of batch processing [1].

Urological Pharmacology Research

The compound is ideal for in vitro studies investigating smooth muscle relaxation, specifically targeting arachidonic acid pathways or noradrenaline-induced contractions in bladder and urethral tissues, offering a distinct indomethacin-like mechanism [2].

Chromatographic Method Development

Rehmaionoside B is used as a benchmark reference standard for developing advanced separation techniques aimed at resolving closely related terpene glycoside isomers, ensuring accurate quantification in complex matrices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Urinary tract smooth muscle pharmacology studies
Ionone glucoside with reported urethral relaxation and indomethacin-like profile
Ex vivo smooth muscle relaxation endpoint reproducibility
Rehmannia processing authentication and QC
Discriminant ionone glycoside reference for multivariate profiling
Marker-based processing-state discrimination validation
Arachidonic acid pathway / COX modulation studies
Indomethacin-like response probe for bladder tissue
COX pathway interaction and contraction inhibition endpoint review

XLogP3

-0.6

Wikipedia

Rehmaionoside B

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